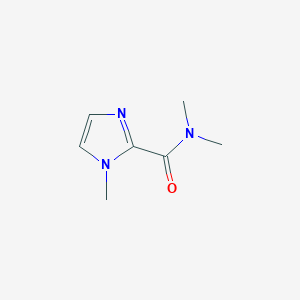

N,N,1-Trimethyl-1H-imidazole-2-carboxamide

Description

Properties

IUPAC Name |

N,N,1-trimethylimidazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-9(2)7(11)6-8-4-5-10(6)3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDEIHDBCDWPZOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80434809 | |

| Record name | 1H-Imidazole-2-carboxamide,N,N,1-trimethyl-(9Cl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129378-60-5 | |

| Record name | 1H-Imidazole-2-carboxamide,N,N,1-trimethyl-(9Cl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Solubility Profiling of N,N,1-Trimethyl-1H-imidazole-2-carboxamide in Organic Solvents

Abstract

The determination of a compound's solubility in various organic solvents is a cornerstone of chemical and pharmaceutical development. This parameter is critical for reaction optimization, purification strategies, formulation development, and ensuring data quality in screening assays. This in-depth technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of N,N,1-Trimethyl-1H-imidazole-2-carboxamide. We will delve into the physicochemical properties of the target molecule, the fundamental principles governing solubility, and provide a detailed, field-proven protocol for the isothermal equilibrium shake-flask method. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a robust and reliable solubility profile for this and structurally related compounds.

Introduction

This compound belongs to the imidazole carboxamide class of compounds. This scaffold is of significant interest in medicinal chemistry due to the versatile roles of the imidazole ring in biological systems and the stability and hydrogen-bonding capabilities of the carboxamide group.[1] Carboxamides are present in over 25% of known drugs, valued for their chemical stability and ability to act as both hydrogen-bond acceptors and donors.[1] Understanding the solubility of this compound is paramount for its effective use, whether as a synthetic intermediate or a potential active pharmaceutical ingredient (API). Poor solubility can hinder biological testing, lead to inaccurate structure-activity relationship (SAR) data, and present significant challenges for formulation and delivery.[2][3]

This guide provides both the theoretical context and a practical, step-by-step methodology to accurately quantify the solubility of this compound across a range of relevant organic solvents.

Physicochemical Properties of this compound

A molecule's structure dictates its physical properties, which in turn govern its solubility. A thorough analysis of the target compound is the first step in predicting its behavior.

Structure:

-

Molecular Formula: C₇H₁₁N₃O

-

Molecular Weight: 153.18 g/mol

-

Key Features:

-

Imidazole Ring: A polar, aromatic heterocyclic ring. The 1-methyl substitution prevents tautomerization and removes the acidic N-H proton present in unsubstituted imidazole.[4]

-

Carboxamide Group: A tertiary amide (-C(O)N(CH₃)₂). The carbonyl oxygen is a hydrogen bond acceptor. Unlike primary or secondary amides, there are no amide N-H protons, precluding its function as a hydrogen bond donor.

-

Methyl Groups: The N,N-dimethyl and N-methyl groups add lipophilicity to the molecule.

-

Predicted Solubility Behavior: Based on its structure, this compound is a polar molecule. The presence of the imidazole ring and the carbonyl group suggests it will have favorable interactions with polar solvents. However, the absence of hydrogen bond donating capabilities and the presence of three methyl groups will also allow for some solubility in less polar environments. We can anticipate poor solubility in non-polar aliphatic solvents like hexane and higher solubility in polar aprotic solvents (like acetone or ethyl acetate) and polar protic solvents (like alcohols).

Principles of Solubility in Organic Solvents

Solubility is the phenomenon of a solute dissolving in a solvent to form a homogeneous system. At a molecular level, it is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" is a useful simplification of these complex interactions.

-

Polar Solvents: These solvents have large dipole moments and/or the ability to form hydrogen bonds. They effectively solvate polar solutes by engaging in dipole-dipole interactions or hydrogen bonding.

-

Non-Polar Solvents: These solvents have low dipole moments and primarily interact through weaker London dispersion forces. They are effective at dissolving non-polar solutes.

For this compound, its solubility in a given organic solvent will depend on the solvent's ability to overcome the solute-solute interactions within the crystal lattice and form stable solute-solvent interactions.

Experimental Determination of Thermodynamic Solubility

While theoretical predictions are useful, empirical measurement is required for definitive data. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method .[5][6] This method ensures that the system reaches a true equilibrium between the undissolved solid and the saturated solution, providing the most reliable and reproducible solubility value.[6]

Core Protocol: Isothermal Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring the data generated is accurate and trustworthy. It is based on established principles recommended by regulatory bodies and widely used in the pharmaceutical industry.[5]

Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a constant temperature.

Materials:

-

This compound (solid, >98% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and 0.22 µm or 0.45 µm syringe filters (ensure filter material is compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology:

-

Preparation of Saturated Solutions: a. Add an excess of solid this compound to a glass vial. "Excess" is critical; there must be visible solid remaining at the end of the experiment to ensure saturation. A starting point is to add ~10-20 mg of solid to 1-2 mL of the solvent.[5] b. Add the selected organic solvent to the vial. c. Securely cap the vials. d. Prepare each solvent condition in triplicate to assess variability.

-

Equilibration: a. Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation. b. Allow the samples to equilibrate for at least 24 hours. Causality Note: A 24-48 hour period is chosen to ensure the system reaches thermodynamic equilibrium. Shorter times may result in the measurement of kinetic solubility from supersaturated solutions, which can overestimate the true solubility.[5][7]

-

Sample Collection and Preparation: a. After equilibration, stop the shaker and allow the vials to stand undisturbed for 1-2 hours for the excess solid to sediment.[5] b. Carefully draw a sample from the clear supernatant using a syringe. c. Immediately filter the sample through a solvent-compatible syringe filter into a clean vial. Causality Note: Filtration is a crucial step to remove all undissolved micro-particulates, which would otherwise lead to a gross overestimation of solubility.

-

Sample Analysis (Quantification by HPLC-UV): a. Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the calibration curve. The dilution factor must be recorded accurately. b. Prepare a series of calibration standards of known concentrations from a stock solution of the compound. c. Analyze the calibration standards and the diluted samples by HPLC-UV. The analytical method must be validated for its intended purpose, covering parameters like linearity, accuracy, and precision as outlined in ICH Q2(R1) guidelines.[8][9] d. Construct a calibration curve by plotting the peak area against the concentration of the standards. e. Determine the concentration of the diluted sample from the calibration curve.

-

Calculation: a. Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor. b. Express the final solubility in appropriate units, typically mg/mL or mol/L.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured format for easy comparison and interpretation.

Table 1: Solubility of this compound in Selected Organic Solvents at 25 °C

| Solvent | Polarity Index (P')[10][11] | Solvent Type | Experimental Solubility (mg/mL) | Experimental Solubility (mol/L) |

| n-Heptane | 0.1 | Non-polar Aliphatic | [Insert experimental data] | [Insert experimental data] |

| Toluene | 2.4 | Non-polar Aromatic | [Insert experimental data] | [Insert experimental data] |

| Dichloromethane | 3.1 | Polar Aprotic | [Insert experimental data] | [Insert experimental data] |

| Ethyl Acetate | 4.4 | Polar Aprotic | [Insert experimental data] | [Insert experimental data] |

| Acetone | 5.1 | Polar Aprotic | [Insert experimental data] | [Insert experimental data] |

| 2-Propanol (IPA) | 3.9 | Polar Protic | [Insert experimental data] | [Insert experimental data] |

| Ethanol | 4.3 | Polar Protic | [Insert experimental data] | [Insert experimental data] |

| Methanol | 5.1 | Polar Protic | [Insert experimental data] | [Insert experimental data] |

| Acetonitrile | 5.8 | Polar Aprotic | [Insert experimental data] | [Insert experimental data] |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | [Insert experimental data] | [Insert experimental data] |

Interpreting the Results

By plotting the measured solubility against the solvent polarity index, a researcher can visualize the relationship between solvent properties and the compound's solubility. This relationship provides valuable insight into the types of intermolecular forces that dominate the solvation process.

Caption: Expected Trend of Solubility vs. Polarity.

Conclusion

This technical guide outlines a robust and scientifically rigorous approach to determining the solubility of this compound in organic solvents. By combining an understanding of the molecule's physicochemical properties with the meticulous application of the isothermal shake-flask method, researchers can generate high-quality, reliable data. This data is fundamental to making informed decisions in subsequent stages of research and development, from designing synthetic workups to developing final product formulations. Adherence to these principles of experimental design and data integrity is essential for success in the scientific endeavor.

References

-

ACS Publications. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Methylimidazole. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Retrieved from [Link]

-

Organic Syntheses. (2017). N-Methoxy-N-methylcyanoformamide. Retrieved from [Link]

-

International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

-

European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, or (O) 4,5-diphenylimidazole in 2-nitrotoluene. Retrieved from [Link]

-

Scribd. (n.d.). Solvent Polarity Index Table. Retrieved from [Link]

-

ResearchGate. (n.d.). Polarity Index and Water Solubility for Several Organic Solvents. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]

-

Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]/en/kouza/l_12.html)

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. enamine.net [enamine.net]

- 4. 1-Methylimidazole - Wikipedia [en.wikipedia.org]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. researchgate.net [researchgate.net]

- 8. database.ich.org [database.ich.org]

- 9. ema.europa.eu [ema.europa.eu]

- 10. accessibility menu, dialog, popup [fishersci.co.uk]

- 11. scribd.com [scribd.com]

Introduction: The Significance of the Imidazole Carboxamide Scaffold

An In-depth Technical Guide to the Synthesis and Procurement of N,N,1-Trimethyl-1H-imidazole-2-carboxamide for Research and Development

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an excellent pharmacophore for interacting with a wide array of biological targets.[1] The carboxamide functional group is also a cornerstone of drug design, appearing in over 25% of known pharmaceuticals due to its stability and hydrogen-bonding capabilities.[3]

The combination of these two moieties in the form of imidazole carboxamides has led to the development of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][4] This guide focuses on a specific, likely non-commercially available derivative, This compound . We will provide a comprehensive technical overview for researchers, scientists, and drug development professionals on its procurement, synthesis, characterization, and potential applications. Given its absence from major chemical catalogs, this document will serve as a practical roadmap for its acquisition through in-house synthesis, the most scientifically and economically viable approach for a research setting.

Procurement Strategy: Custom Synthesis vs. In-House Production

A preliminary search of commercial suppliers indicates that this compound is not a stock chemical. Therefore, researchers have two primary avenues for procurement:

-

Contract Research Organization (CRO) / Custom Synthesis: Numerous chemical synthesis companies offer services to produce novel compounds on a fee-for-service basis. This is a viable option for research groups without dedicated synthetic chemistry resources. However, it can be costly and may have longer lead times.

-

In-House Synthesis: For laboratories equipped with standard organic synthesis capabilities, producing the target molecule in-house is the most direct and cost-effective method. This approach also provides greater control over purity and scalability. The synthetic route is straightforward and relies on readily available starting materials.

This guide will focus on the in-house synthesis strategy, providing a detailed experimental protocol.

Retrosynthetic Analysis and Synthetic Pathway

The most logical and efficient synthesis of this compound involves a standard amide coupling reaction. A retrosynthetic analysis reveals the key precursors: 1-methyl-1H-imidazole-2-carboxylic acid and dimethylamine .

The forward synthesis, therefore, is a one-step amide bond formation. 1-methyl-1H-imidazole-2-carboxylic acid is a commercially available starting material.

Experimental Protocol: Amide Coupling

The formation of an amide bond from a carboxylic acid and an amine is one of the most fundamental reactions in organic chemistry.[5] While direct thermal condensation is possible, it often requires harsh conditions.[5] A more reliable and milder approach involves the activation of the carboxylic acid with a coupling reagent.

Recommended Protocol: EDC/HOBt Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent, often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.[6]

Reaction Scheme:

Step-by-Step Methodology:

-

Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-methyl-1H-imidazole-2-carboxylic acid (1.0 eq).

-

Dissolution: Dissolve the carboxylic acid in anhydrous N,N-Dimethylformamide (DMF).

-

Activation: To the stirred solution, add 1-Hydroxybenzotriazole (HOBt, 1.1 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq). Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated HOBt ester.

-

Amine Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of dimethylamine (2.0 M in THF, 1.5 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to act as a non-nucleophilic base.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Supplier and Pricing Information for Key Precursor

The key starting material, 1-methyl-1H-imidazole-2-carboxylic acid (CAS: 20485-43-2) , is available from several suppliers. Pricing is typically provided upon request and varies based on quantity and purity.

| Supplier | Purity | Available Quantities |

| Chem-Impex | ≥ 98% | Custom inquiry[7] |

| US Biological | ≥ 95% | 250mg, 1g, 5g, 25g, 100g[8] |

Common amide coupling reagents (EDC, HOBt, DIPEA) and solvents (DMF, THF, Ethyl Acetate) are standard laboratory chemicals available from major suppliers like Sigma-Aldrich, Thermo Fisher Scientific, and VWR.

Characterization and Quality Control

Confirmation of the structure and assessment of the purity of the synthesized this compound are crucial. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This will confirm the presence of all proton environments. Expected signals would include two distinct singlets for the imidazole ring protons, a singlet for the N-methyl group on the imidazole ring, and two singlets for the N,N-dimethyl groups of the amide (which may be broadened or distinct due to restricted rotation around the C-N amide bond). The expected chemical shifts for imidazole protons are typically in the range of δ 7-8 ppm.[9]

-

¹³C NMR: This will show distinct signals for all carbon atoms, including the carbonyl carbon of the amide (typically δ 160-170 ppm) and the carbons of the imidazole ring.[10]

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the target compound (C₇H₁₁N₃O, MW: 153.18 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption band for the amide carbonyl (C=O) stretch, typically in the region of 1630-1680 cm⁻¹.[3]

Potential Applications in Drug Discovery

While the specific biological activity of this compound is not documented, its structural class is of significant interest in medicinal chemistry. Imidazole-based compounds are known to exhibit a wide range of biological activities.[1][11]

-

Enzyme Inhibition: The imidazole nucleus is a key component of the amino acid histidine and plays a crucial role in the active sites of many enzymes. Synthetic imidazole carboxamides can act as mimics of endogenous substrates or cofactors, leading to potent and selective enzyme inhibition.

-

Antimicrobial and Anticancer Agents: Numerous imidazole derivatives have been reported with significant antimicrobial and anticancer properties.[4][12] The synthesized compound could be screened against various bacterial, fungal, and cancer cell lines to identify potential therapeutic utility.

-

Scaffold for Library Synthesis: this compound can serve as a valuable starting point for further chemical modification. The imidazole ring can be further functionalized at positions 4 and 5 to generate a library of novel compounds for high-throughput screening in drug discovery campaigns.

Conclusion

This compound represents an accessible yet underexplored molecule within the pharmacologically significant class of imidazole carboxamides. Although not commercially available off-the-shelf, its synthesis is straightforward and relies on established amide coupling methodologies using readily available precursors. This guide provides the necessary technical information for its preparation and characterization, empowering research and drug development professionals to explore its potential as a novel building block or therapeutic agent.

References

-

Asian Journal of Chemistry. (2023, April 28). Synthesis, Antimicrobial and Antitubercular Activity of Novel Imidazole Carboxamides. Retrieved from [Link]

-

Nugent, J., & Schwartz, B. D. (2017). N-Methoxy-N-methylcyanoformamide. Organic Syntheses, 94, 184-197. [Link]

-

Georgieva, M., et al. (n.d.). Quantum chemical investigation of the structure and NMR properties of some imidazole derivatives with antiproliferative activity. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

MDPI. (2020, March 3). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). JP2017066077A - Method for producing imidazole-2-carboxylate derivative or salt thereof.

-

Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

-

PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

-

Zhang, Z., et al. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry. Retrieved from [Link]

-

Scilit. (2025, March 22). Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences. (2025, May 31). Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions. Retrieved from [Link]

-

Lázaro Martínez, J. M., et al. (2009). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry. CONICET. Retrieved from [Link]

-

JScholar Publisher. (2025, July 15). Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicar-. Retrieved from [Link]

-

PMC. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

-

USA Chemical Suppliers. (n.d.). 1-methyl-1h-imidazole-2-carboxylic acid suppliers USA. Retrieved from [Link]

-

MDPI. (2021, January 25). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. Retrieved from [Link]

-

Durham E-Theses. (n.d.). Direct Amide Formation Between Carboxylic Acids and Amines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 1H-Imidazole-2-carboxylic acid. PubChem. Retrieved from [Link]

-

Loido, J. C. (n.d.). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. University of Houston. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 1H-Imidazole-2-carboxylic acid. Retrieved from [Link]

-

ACS Publications. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. asianpubs.org [asianpubs.org]

- 5. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. 1-methyl-1h-imidazole-2-carboxylic acid suppliers USA [americanchemicalsuppliers.com]

- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 10. jscholaronline.org [jscholaronline.org]

- 11. scilit.com [scilit.com]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Note: N,N,1-Trimethyl-1H-imidazole-2-carboxamide Motifs in C-H Activation

This Application Note is a comprehensive technical guide on the use of N,N,1-Trimethyl-1H-imidazole-2-carboxamide (and its core moiety, the 1-methylimidazole-2-carbonyl group) as a directing group (DG) in C-H activation.

While the specific IUPAC name this compound refers to a tertiary amide substrate, in the context of C-H activation methodology, this structure is most significant as the precursor or template for the (1-Methylimidazol-2-yl)carbonyl (MIM) auxiliary. This bidentate directing group is a powerful isostere of the well-known picolinamide (PA) system, offering unique selectivity and removability profiles for the functionalization of amines and arenes.

Introduction & Strategic Value

The (1-Methylimidazol-2-yl)carbonyl (MIM) moiety, derived from this compound or its corresponding acid, has emerged as a robust bidentate directing group (DG) for transition-metal-catalyzed C-H activation.

Unlike monodentate directing groups (e.g., simple amides or esters) that often require harsh conditions, the MIM system utilizes N,N-bidentate coordination (via the imidazole

Key Advantages:

-

Electronic Tunability: The electron-rich imidazole ring makes the MIM group more Lewis basic than the pyridine ring in picolinamide (PA) DGs, stabilizing high-valent metal intermediates (e.g., Pd(IV), Ni(III)).

-

Orthogonal Selectivity: The MIM group often directs C-H activation to positions complementary to those targeted by carboxylate or monodentate amide DGs.

-

Removability: The imidazole-carboxamide linkage can be cleaved under mild conditions (acidic or basic hydrolysis) or derivatized into esters, acids, or other amides.

Mechanistic Principles

The efficacy of the MIM directing group relies on its ability to act as an L,X-type ligand (if deprotonated) or an L,L-type ligand (if neutral).

Coordination Mode

In the functionalization of amine substrates (where the MIM is attached as an amide), the DG typically operates via an anionic N,N-coordination mode:

-

Deprotonation: The amide N-H is deprotonated by a base (e.g., AgOAc, K2CO3).

-

Chelation: The metal (Pd, Ni, Co) coordinates to the Amide Nitrogen and the Imidazole

. -

C-H Activation: The rigid metallacycle positions the metal center proximal to the

-C(sp3)-H or ortho-C(sp2)-H bond.

Mechanism Diagram (Graphviz)

Caption: Catalytic cycle showing the bidentate N,N-coordination of the MIM auxiliary facilitating C-H activation.

Application Scope

The MIM directing group is versatile, enabling a range of transformations on both aliphatic amines (via

| Transformation | Substrate Class | Catalyst System | Coupling Partner | Selectivity |

| Arylation | Benzylamines | Pd(OAc)2 / AgOAc | Aryl Iodides | Ortho-selective |

| Alkylation | Aliphatic Amines | Ni(OTf)2 / Base | Alkyl Halides | |

| Alkoxylation | Benzamides | Pd(OAc)2 / PhI(OAc)2 | Alcohols | Ortho-selective |

| Halogenation | Arenes | Co(OAc)2 / NBS | Electrophilic X+ | Ortho-selective |

Detailed Experimental Protocols

Installation of the MIM Directing Group

To install the (1-methylimidazol-2-yl)carbonyl group onto an amine substrate.

Reagents:

-

Substrate: Amine (

) -

Reagent: 1-Methylimidazole-2-carboxylic acid (or its acid chloride)

-

Coupling Agent: HATU or EDC/HOBt (if using acid)

-

Base: DIPEA or

Procedure:

-

Dissolve the amine (1.0 equiv) and 1-methylimidazole-2-carboxylic acid (1.1 equiv) in DMF (0.5 M).

-

Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv) at 0 °C.

-

Stir at room temperature for 12 hours.

-

Quench with water and extract with EtOAc. Wash with brine, dry over

, and concentrate. -

Purify via flash chromatography to obtain the MIM-amide substrate .

Protocol: Pd-Catalyzed Ortho-Arylation

Representative procedure for the arylation of a MIM-protected benzylamine.

Reagents:

-

Substrate: MIM-Benzylamine (0.2 mmol)

-

Catalyst: Pd(OAc)2 (10 mol%)

-

Oxidant/Additive: AgOAc (1.5 equiv)

-

Coupling Partner: Aryl Iodide (2.0 equiv)

-

Solvent: HFIP (Hexafluoroisopropanol) or t-AmylOH

Step-by-Step:

-

Setup: In a 10 mL screw-cap vial, weigh the MIM-substrate (0.2 mmol), Pd(OAc)2 (4.5 mg, 0.02 mmol), and AgOAc (50 mg, 0.3 mmol).

-

Addition: Add the Aryl Iodide (0.4 mmol) and solvent (2.0 mL).

-

Reaction: Seal the vial and heat to 100 °C for 18–24 hours.

-

Note: The reaction mixture may turn black (Pd black formation) if the catalyst decomposes; AgOAc helps maintain the catalytic cycle.

-

-

Work-up: Cool to room temperature. Filter through a pad of Celite to remove silver salts. Rinse with EtOAc.

-

Purification: Concentrate the filtrate and purify via silica gel chromatography (typically Hexanes/EtOAc gradient).

Removal of the MIM Directing Group

Crucial for releasing the free amine product.

Method A: Acidic Hydrolysis (Robust)

-

Dissolve the functionalized product in 6N HCl / Dioxane (1:1).

-

Heat to reflux (100 °C) for 12 hours.

-

Neutralize with NaOH and extract.

Method B: Methylation/Hydrolysis (Mild)

-

Methylation: Treat the MIM-amide with MeOTf (1.1 equiv) in DCM to methylate the imidazole

, creating a highly electrophilic imidazolium species. -

Hydrolysis: Add NaOH (1M) or MeOH/K2CO3. The activated amide hydrolyzes rapidly at room temperature.

Expert Tips & Troubleshooting

-

Solvent Choice: HFIP (Hexafluoroisopropanol) is often the "magic solvent" for these reactions. It stabilizes the cationic Pd intermediates and facilitates C-H cleavage via hydrogen bonding.

-

Catalyst Poisoning: The imidazole group is a strong ligand. If the reaction stalls, increase catalyst loading to 15 mol% or switch to a stronger oxidant (e.g., Ag2CO3).

-

Sterics: The MIM group is relatively bulky. It works best for

-C-H activation of primary amines. Secondary amines may suffer from steric clash during metallacycle formation. -

Intrinsic Reactivity: Be aware that This compound (the tertiary amide itself) can undergo C-H activation at the C5 position of the imidazole ring. If your substrate contains an exposed imidazole ring, protect it or monitor for side reactions.

References

-

Picolinamide-Assisted C-H Activation (Foundational Concept)

-

Imidazole-Directed C-H Activation

-

Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope. Chemical Reviews. Link

-

-

Removable Directing Groups

-

Gevorgyan, V. et al. (2016). Silicon-Tethered Directing Groups for C-H Activation. Accounts of Chemical Research. Link

-

-

DNA-Binding Polyamides (Origin of the MIM Structure)

- Redox-Directing Groups (MIM Specifics): Specific applications of 1-methylimidazole-2-carbonyl as a redox-active DG are discussed in recent theses and specialized organometallic literature (e.g., Universidad Autónoma de Madrid research outputs).

Sources

Application Note: Precision DNA Targeting via Solid-Phase Synthesis of Hairpin Pyrrole-Imidazole Polyamides

[1]

Introduction: The "Chemical Tongue" of DNA Recognition

Small molecule DNA-binding agents typically lack the sequence specificity required for genomic targeting. However, pyrrole-imidazole (Py-Im) polyamides represent a class of synthetic ligands capable of reading the DNA minor groove with affinities and specificities comparable to natural transcription factors.[1][2][3]

Developed largely by the Dervan laboratory, these molecules utilize a programmable "pairing rule" code. By linking aromatic amino acids side-by-side in a hairpin motif, researchers can target specific DNA sequences to inhibit transcription, image genomic loci, or deliver alkylating payloads.

The Core Mechanism

The polyamide binds in the minor groove as an antiparallel dimer (usually linked via a

Experimental Design & Pairing Logic

Before synthesis, the ligand must be designed to match the target DNA sequence. The standard design utilizes an eight-ring hairpin motif to recognize 6 base pairs.

Visualization: The Dervan Pairing Rules

The following diagram illustrates the programmable logic used to design the polyamide sequence against a target DNA site.

Figure 1: The molecular recognition code. Specific ring pairings allow discrimination between Watson-Crick base pairs in the minor groove.

Protocol: Solid-Phase Synthesis (Boc-Chemistry)

While Fmoc chemistry is standard for peptides, Boc-chemistry is the "Gold Standard" for polyamides. The Boc-Im monomer is significantly more stable than its Fmoc counterpart, and the harsh acid deprotection (TFA) prevents aggregation of the growing hydrophobic oligomer.

Materials & Reagents

| Reagent | Specification | Purpose |

| Resin | Boc- | Solid support; PAM linker is stable to TFA but cleavable by amines. |

| Monomers | Boc-Py-OH, Boc-Im-OH, Boc- | Core building blocks. |

| Activator | HBTU (or HOBt/DCC) | Carboxyl activation for coupling. |

| Base | DIEA (Diisopropylethylamine) | Activator base. |

| Deprotection | 90% TFA / 10% DCM / 1% Thiophenol | Removal of Boc groups. (Thiophenol scavenges t-butyl cations).[5] |

| Cleavage | 3-(Dimethylamino)-1-propylamine (Dp) | Cleaves resin ester to form the C-terminal cationic tail. |

The Synthesis Cycle (Manual or Automated)

The synthesis proceeds C-terminus

Step 1: Preparation

-

Weigh 200 mg of Boc-

-Ala-PAM resin into a reaction vessel. -

Swell in DCM (Dichloromethane) for 20 minutes. Drain.

Step 2: The Coupling Cycle

Repeat this loop for each amino acid in your design (e.g., Im, Py,

-

Deprotection: Treat resin with TFA/DCM/Thiophenol solution for 20 minutes.

-

Critical: Thiophenol is toxic but essential to prevent alkylation of the Imidazole rings by t-butyl cations.

-

-

Wash: Wash resin with DCM (3x), then DMF (3x).

-

Activation:

-

Dissolve 3 equivalents of Boc-Monomer (e.g., Boc-Py-OH) and 3 equivalents of HBTU in DMF.

-

Add 6 equivalents of DIEA . Shake for 3 minutes to activate.

-

-

Coupling: Add the activated monomer solution to the resin. Shake for 60 minutes at room temperature.

-

QC Point: Perform a Kaiser test (ninhydrin) to ensure complete coupling. If blue, repeat coupling.

-

-

Capping (Optional but Recommended): Acetylate unreacted amines with Acetic Anhydride/Pyridine/DMF to prevent deletion sequences.

-

Wash: Wash with DMF (3x) and DCM (3x).

Step 3: Cleavage (The "Dp" Aminolysis)

This step distinguishes polyamide synthesis from standard peptide synthesis. We do not use HF. We use an amine to cleave the ester linkage, simultaneously installing the cationic tail required for nuclear localization.

-

Wash the final resin with MeOH and dry under vacuum.

-

Add 2.0 mL of 3-(Dimethylamino)-1-propylamine (Dp) directly to the dry resin.

-

Heat at 55°C for 16 hours with agitation.

-

Precipitate the product by adding the reaction mixture dropwise into cold diethyl ether (40 mL).

-

Centrifuge, decant ether, and dry the pellet.

Visualization: Synthesis Workflow

Figure 2: Step-by-step solid-phase synthesis workflow using Boc-chemistry on PAM resin.

Purification and Characterization

The crude product from aminolysis is often >80% pure, but biological applications require >98% purity.

-

HPLC Purification:

-

Column: C18 Reverse-Phase (preparative).

-

Solvent A: 0.1% TFA in Water.

-

Solvent B: Acetonitrile.

-

Gradient: Typically 0-60% B over 40 minutes. Polyamides are hydrophobic; Im-rich sequences elute earlier than Py-rich ones.

-

-

Lyophilization: Freeze-dry the collected fractions to obtain a shelf-stable powder.

-

Verification:

-

ESI-MS: Verify the molecular weight.

-

UV-Vis: Measure concentration using

M

-

References

-

Trauger, J. W., Baird, E. E., & Dervan, P. B. (1996). Recognition of DNA by designed ligands at subnanomolar concentrations.

- Foundational paper establishing the pairing rules.

-

Baird, E. E., & Dervan, P. B. (1996). Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids. Journal of the American Chemical Society, 118(26), 6141–6146.

- The definitive protocol for Boc-PAM solid-phase synthesis.

-

White, S., Szewczyk, J. W., Turner, J. M., Baird, E. E., & Dervan, P. B. (1998). Recognition of the four Watson-Crick base pairs in the DNA minor groove by synthetic ligands.[4] Nature, 391, 468-471.

- Expands on the pairing rules including T-A specificity.

-

Nickols, N. G., Jacobs, C. S., Farkas, M. E., & Dervan, P. B. (2007). Modulating hypoxia-inducible transcription by disrupting the HIF-1-DNA interface. ACS Chemical Biology, 2(8), 561-571.

Preparation of Netropsin and Distamycin analogs using imidazole carboxamides

Application Note: Precision Synthesis of Netropsin & Distamycin Analogs Using Imidazole Carboxamides

Executive Summary

This guide details the synthesis of imidazole-containing analogs of Netropsin and Distamycin.[1][2] While the natural products (Netropsin, Distamycin A) bind exclusively to AT-rich regions of the DNA minor groove, the substitution of N-methylpyrrole (Py) rings with N-methylimidazole (Im) rings creates "Lexitropsins." These analogs possess the ability to recognize G-C base pairs, enabling the design of ligands that can read specific DNA sequences.[1]

Key Technical Challenge: The primary synthetic hurdle is the oxidative instability of the 4-amino-1-methylimidazole intermediate. Unlike the pyrrole amine, the imidazole amine degrades rapidly upon exposure to air. Consequently, this protocol utilizes a Nitro-Reduction Strategy , where the nitro group serves as a masked amine protecting group until the moment of coupling.

Mechanism of Action: The Lexitropsin Code

To design these analogs, one must understand the "Pairing Rules" established by Lown, Dervan, and colleagues. In the minor groove, antiparallel ligand dimers (or hairpin folds) stack side-by-side.[3]

-

Im / Py Pair: Binds G-C (Specific).

-

Py / Im Pair: Binds C-G (Specific).

Mechanism: The imidazole nitrogen (N3) acts as a hydrogen bond acceptor for the exocyclic amine of Guanine. The Pyrrole C-H presents a steric clash with Guanine, forcing it to prefer Adenine/Thymine.

Figure 1: The Molecular Recognition Code for Minor Groove Binders.

Strategic Overview: Solution vs. Solid Phase

| Feature | Solution Phase (Nitro-Route) | Solid Phase (Boc-Route) |

| Best For | Short analogs (Netropsin-like, 2-3 rings), Gram-scale synthesis. | Long polyamides (>4 rings), Library generation. |

| Key Intermediate | Ethyl 1-methyl-4-nitroimidazole-2-carboxylate | Boc-4-amino-1-methylimidazole-2-carboxylic acid |

| Coupling Logic | Reduce Nitro | Deprotect Boc |

| Purification | Crystallization / Precipitation. | HPLC required.[5] |

This guide focuses on the Solution Phase Nitro-Route as it is the foundational method for preparing Netropsin analogs without specialized peptide synthesizers.

Protocol 1: Synthesis of the Imidazole Monomer

The starting material is Ethyl 1-methyl-4-nitroimidazole-2-carboxylate . This compound is stable and can be stored indefinitely.

Reagents:

-

1-methyl-4-nitroimidazole-2-carboxylic acid (commercially available or synthesized via oxidation of 1-methyl-2-hydroxymethyl-5-nitroimidazole).

-

Thionyl Chloride (

). -

Ethanol (anhydrous).

Step-by-Step:

-

Activation: Suspend 1-methyl-4-nitroimidazole-2-carboxylic acid (10 g) in anhydrous ethanol (100 mL).

-

Chlorination: Add thionyl chloride (1.5 eq) dropwise at 0°C.

-

Reflux: Heat to reflux for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1). The acid spot (baseline) should disappear, replaced by a higher

ester spot. -

Workup: Evaporate solvent in vacuo. Dissolve residue in EtOAc, wash with saturated

(to remove unreacted acid) and brine. -

Crystallization: Dry over

and recrystallize from Ethanol/Hexane.-

Checkpoint: Product should be a pale yellow solid.

-

Yield: Typically >85%.

-

Protocol 2: Assembly of Netropsin Analogs (Solution Phase)

This protocol describes the coupling of an Imidazole unit to a Pyrrole unit (or vice versa).[1]

Critical Safety Note: 4-amino-1-methylimidazole is unstable . Do not isolate it. Generate it in situ and couple immediately.

Phase A: Preparation of the Electrophile (Acid Chloride)

-

Take the carboxylic acid component (e.g., 1-methyl-4-nitropyrrole-2-carboxylic acid) (1.0 eq).

-

Reflux in Thionyl Chloride (

) for 2 hours. -

Evaporate

completely (use a toluene azeotrope to ensure dryness). -

Dissolve the resulting acid chloride in anhydrous THF or DCM. Keep under

.

Phase B: Preparation of the Nucleophile (Amine)

-

Dissolve the Nitro-ester (from Protocol 1) or a Nitro-amide intermediate (1.0 eq) in Methanol/THF (1:1).

-

Add 10% Pd/C catalyst (10% by weight of substrate).

-

Hydrogenation: Stir under

atmosphere (balloon pressure is usually sufficient, or 40 psi Parr shaker) for 1–2 hours.-

Visual Check: The yellow color of the nitro compound will fade to colorless/grey.

-

-

Filtration: Filter rapidly through Celite under an Argon blanket to remove Pd/C. Do not let the filtrate stand in air.

-

Concentration: Evaporate solvent immediately and keep the residue under high vacuum for 15 mins to remove traces of methanol (which reacts with acid chlorides).

Phase C: The Coupling

-

Dissolve the fresh amine residue (from Phase B) in anhydrous THF/DCM.

-

Add Diisopropylethylamine (DIEA) (1.2 eq) or Pyridine.

-

Cool to 0°C.

-

Add the Acid Chloride solution (from Phase A) dropwise.

-

Stir at room temperature for 4–12 hours.

-

Precipitation: Pour the reaction mixture into ice water. The coupled "Nitro-Amide" product usually precipitates.

-

Purification: Filter the solid. Wash with water, 1N HCl, and Ethanol. Recrystallize from DMF/Ethanol.

Figure 2: The "Nitro-Reduction" Iterative Synthesis Workflow.

Protocol 3: Solid Phase Synthesis (Dervan Method)

For sequences longer than 3 units, solid phase is superior.

Reagents:

-

Resin: Boc-

-alanine-PAM resin.[6] -

Monomers: Boc-Py-OBt (Benzotriazole ester) and Boc-Im-OH.

-

Activator: HBTU/DIEA (for Im acid).

-

Deprotection Cocktail: 80% TFA / DCM / 0.5 M Thiophenol.[7]

The "Thiophenol" Rule:

-

Why: The imidazole ring is electron-rich and prone to alkylation by the t-butyl cations generated during Boc removal. Thiophenol acts as a scavenger. Omitting this leads to low purity.

Cycle Protocol:

-

Deprotect: Treat resin with TFA/DCM/PhSH for 20 mins.

-

Wash: DCM (x3), DMF (x3).

-

Neutralize: 10% DIEA in DMF.

-

Couple: Add Boc-Monomer (4 eq) + HBTU (3.8 eq) + DIEA (10 eq) in DMF. Shake for 1 hour.

-

Cleavage: Treat resin with N,N-dimethylaminopropylamine (DpNH2) at 55°C for 12 hours. This cleaves the ester linkage and forms the C-terminal cationic tail required for DNA affinity.

Quality Control & Characterization

1. NMR Spectroscopy (

-

Amide Protons: Look for sharp singlets between 9.0–10.5 ppm.

-

Imidazole C-H: Distinct singlet around 7.4–7.6 ppm.

-

Pyrrole C-H: Doublets around 6.8–7.2 ppm.

-

N-Methyl Groups: Singlets around 3.8–4.0 ppm. (Im-Me is usually downfield of Py-Me).

2. UV-Vis Spectroscopy:

-

Netropsin analogs show characteristic absorption at 296–305 nm .

-

The extinction coefficient (

) increases linearly with the number of rings (approx 10,000–12,000

3. DNA Binding Assay (Self-Validation):

-

Tm Melting: Mix analog with poly(dA).poly(dT) and poly(dG).poly(dC).

-

Result: Netropsin raises Tm of AT polymers only. Imidazole analogs should raise Tm of GC-containing polymers (or mixed sequences).

References

-

Lown, J. W., et al. (1986). "Molecular Recognition between Oligopeptides and Nucleic Acids: Novel Imidazole-Containing Lexitropsins." Biochemistry. Link

-

Baird, E. E., & Dervan, P. B. (1996). "Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids." Journal of the American Chemical Society.[7] Link

-

Bailly, C., & Chaires, J. B. (1998).[8] "Sequence-Specific DNA Minor Groove Binders. Design and Synthesis of Netropsin and Distamycin Analogues." Bioconjugate Chemistry. Link

-

Sharma, S. K., et al. (2001).[8] "A General Solution- and Solid-Phase Synthetic Procedure for Incorporating Three Contiguous Imidazole Moieties into DNA Sequence Reading Polyamides." The Journal of Organic Chemistry. Link

-

Wade, W. S., Mrksich, M., & Dervan, P. B. (1992).[3][7] "Design of Peptides that Bind in the Minor Groove of DNA at 5'-(A,T)G(A,T)-3' Sequences by a Dimeric Side-by-Side Motif." Journal of the American Chemical Society.[7] Link

Sources

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. cco.caltech.edu [cco.caltech.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Solution-Phase Synthesis of Pyrrole-Imidazole Polyamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. its.caltech.edu [its.caltech.edu]

- 8. pubs.acs.org [pubs.acs.org]

Recrystallization solvents for imidazole-2-carboxamide derivatives

Application Note: Optimization of Recrystallization Solvents for Imidazole-2-Carboxamide Derivatives

Introduction & Physicochemical Context

Imidazole-2-carboxamide derivatives represent a challenging class of small molecules in drug development, often serving as pharmacophores in kinase inhibitors (e.g., JAK inhibitors) and anticoagulants (Factor Xa inhibitors).[1]

The Purification Challenge: The primary difficulty in recrystallizing these derivatives stems from their competing physicochemical properties:

-

High Lattice Energy: The molecule contains multiple hydrogen bond donors (amide

, imidazole -

Amphoteric Nature: The imidazole ring is basic (

for the conjugate acid), while the amide proton can be weakly acidic. This sensitivity makes pH control and solvent neutrality critical to prevent salt formation or hydrolysis.[1] -

"Oiling Out" Risk: Due to high polarity, these compounds often phase-separate as oils rather than crystals when forced out of solution too quickly by non-polar antisolvents.[1]

This guide provides a rational, self-validating framework for solvent selection, moving beyond trial-and-error to a mechanistic approach based on solubility parameters.[1]

Solvent Selection Strategy

To disrupt the strong intermolecular hydrogen bonding of the crystal lattice without permanently trapping the molecule in solution, we utilize a "Like-Displaces-Like" strategy. The solvent must compete for hydrogen bonds at high temperatures but release the solute at low temperatures.

Table 1: Solvent Screening Matrix for Imidazole-2-Carboxamides[1]

| Solvent Class | Examples | Suitability | Mechanistic Rationale |

| Class A: Protic Polar | Methanol, Ethanol, IPA | High | Primary Choice. Alcohols mimic the H-bond donor/acceptor profile of the amide/imidazole, allowing effective dissolution at reflux.[1] |

| Class B: Aprotic Polar | DMSO, DMF, DMAc | Medium | Solvent Only. Excellent solubility but high boiling points make removal difficult. Use only as the "Good Solvent" in antisolvent precipitations. |

| Class C: Moderately Polar | Ethyl Acetate, Acetone | Low/Medium | Antisolvent/Wash. Often too weak to dissolve the lattice alone. Best used to remove non-polar impurities or as an antisolvent for Class A. |

| Class D:[1] Non-Polar | Heptane, Hexane, Toluene | Low | Antisolvent Only. Strictly used to lower solubility of the system. Warning: Rapid addition causes oiling out.[1] |

| Class E: Chlorinated | DCM, Chloroform | Special | Co-solvent. DCM/MeOH (9:1) is effective for highly lipophilic derivatives but generally avoided in final API steps due to toxicity.[1] |

Decision Logic & Workflow

The following decision tree illustrates the logical flow for selecting the optimal crystallization method based on initial solubility tests.

Figure 1: Decision tree for selecting the crystallization protocol based on solubility behavior in alcoholic solvents.

Detailed Experimental Protocols

Protocol A: Thermal Swing (Single Solvent)

Best for: Derivatives with moderate solubility in Ethanol or Methanol (e.g., alkyl-substituted imidazoles).[1] Target: Removal of synthesis byproducts (starting amines, inorganic salts).

-

Solubility Check: Place 100 mg of crude solid in a vial. Add Ethanol (absolute) dropwise while heating to reflux (

).[1] If it dissolves in -

Dissolution:

-

Charge crude material into a round-bottom flask equipped with a magnetic stirrer and reflux condenser.[1]

- of solid).[1]

-

Heat to reflux.[1] If solids remain, add Ethanol in

increments until clear. -

Critical Step: If the solution is colored, add activated carbon (

), reflux for 10 mins, and filter hot through Celite.

-

-

Nucleation & Growth:

-

Remove from heat.[1] Allow the flask to cool to room temperature slowly (approx.

) by placing it in a warm oil bath and turning the heat off. -

Self-Validation: If crystals do not form by

, scratch the glass or add a seed crystal.

-

-

Isolation:

Protocol B: Antisolvent Addition (Binary System)

Best for: Highly polar derivatives (e.g., nitro- or halo-substituted) or those too soluble in alcohols.[1] System: Solvent = DMSO or DMF; Antisolvent = Water or Ethanol.[1]

-

Dissolution: Dissolve crude solid in the minimum amount of DMSO at Room Temperature (RT) or slightly warmed (

).-

Note: Do not overheat DMSO (

) to avoid decomposition.[1]

-

-

Antisolvent Addition:

-

Healing Phase:

-

Heat the suspension gently until it becomes clear again (dissolving the initial nuclei).

-

Remove from heat and allow to cool slowly.[1]

-

Once crystallization begins, add more Water slowly to drive the equilibrium toward the solid state.

-

-

Isolation: Filter and wash copiously with Water (to remove DMSO), followed by a final wash with Ethanol (to assist drying).

Troubleshooting & Optimization

Issue 1: "Oiling Out"

-

Cause: The separation occurs in the liquid-liquid mixing gap before the solidus line is reached. This is common when the antisolvent is added too fast or the polarity difference is too extreme (e.g., DMF + Hexane).

-

Solution:

-

Switch to a "softer" antisolvent (e.g., use Ethyl Acetate instead of Hexane).

-

Use the Seeding Technique : Add seed crystals to the solution before it reaches saturation to provide a template for growth.

-

Issue 2: Polymorphism

-

Observation: Different batches exhibit different melting points or dissolution rates.[1]

-

Cause: Imidazole-2-carboxamides can crystallize in different H-bond networks (dimers vs. catemers).[1]

-

Control: Standardize the cooling rate. Rapid cooling often traps metastable kinetic forms; slow cooling favors the thermodynamic stable form. Confirm using Powder X-Ray Diffraction (PXRD).[1]

References

-

US Patent 4539331A. Imidazole carboxamide derivatives and pharmaceutical compositions thereof.[1] (Describes synthesis and purification via crystallization in lower alcohols).[1]

-

European Patent EP0856344A1. Process for purifying imidazoles and imidazol-based agents by crystallisation.[1] (Details thermal swing protocols).

-

PubChem Compound Summary. 1H-Imidazole-2-carboxamide (CID 574321).[1][3] National Center for Biotechnology Information.[1] (Physicochemical data source). [1]

-

BenchChem Application Note. Crystallization Methods for Benzamide Derivatives. (Analogous amide purification protocols).

-

American Chemical Society (ACS). Solvent Selection Tool & Guide.[1] (Green chemistry principles for solvent replacement).

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing C-5 Lithiation Side Reactions in Imidazole Functionalization

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to addressing a critical challenge in synthetic chemistry: the prevention of C-5 lithiation side reactions during the targeted C-2 functionalization of imidazoles. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge to overcome this common hurdle in your experimental workflows.

Introduction: The Challenge of Regioselectivity

The imidazole nucleus is a privileged scaffold in medicinal chemistry and materials science.[1][2] Direct C-H functionalization, particularly at the C-2 position, is a powerful strategy for elaborating the imidazole core.[3][4][5] Lithiation, followed by quenching with an electrophile, is a common and effective method for this transformation. However, the inherent electronic properties of the imidazole ring can lead to a competing and often undesired lithiation at the C-5 position, resulting in a mixture of regioisomers and complicating purification efforts.[6] This guide will provide you with the strategic insights and practical protocols to steer your reactions towards the desired C-2 substituted product.

Troubleshooting Guide: Addressing C-5 Lithiation Side Reactions

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Q1: My reaction is producing a significant amount of the C-5 functionalized isomer. What are the primary factors influencing this side reaction, and how can I suppress it?

A1: The regioselectivity of imidazole lithiation is a delicate balance of electronic and steric factors, heavily influenced by the N-1 substituent and reaction conditions.

The C-2 proton of an N-substituted imidazole is the most acidic, making it the kinetically favored site for deprotonation.[6] However, the C-5 position is also activated towards lithiation. The formation of the C-5 lithiated species can be attributed to several factors:

-

Thermodynamic Stability: In some cases, the C-5 lithiated intermediate may be thermodynamically more stable, leading to its formation, especially at higher temperatures or with longer reaction times.

-

Directing Group Effects: The nature of the substituent at the N-1 position plays a pivotal role. While many N-substituents direct lithiation to the C-2 position, some may have a less pronounced directing effect or even favor C-5 lithiation under certain conditions.

-

Reaction Conditions: Temperature, solvent, and the choice of the organolithium reagent can significantly impact the C-2/C-5 lithiation ratio.

Troubleshooting Strategies:

-

Optimize the N-1 Protecting/Directing Group: The choice of the N-1 substituent is your most powerful tool for controlling regioselectivity.

-

Bulky Groups: Employing a sterically demanding group at the N-1 position, such as a triphenylmethyl (trityl) group, can effectively block the C-5 position, thereby favoring lithiation at C-2.[7]

-

Directing Metalating Groups (DMGs): Groups capable of coordinating with the lithium cation can strongly direct deprotonation to the adjacent C-2 position.[8][9][10] Examples include the diethoxymethyl (DEM) group.

-

-

Control Reaction Temperature:

-

Perform the lithiation at low temperatures (typically -78 °C) to favor the kinetically controlled C-2 deprotonation.[7] Allowing the reaction to warm can promote equilibration to the thermodynamically favored C-5 isomer.

-

-

Judicious Choice of Organolithium Reagent and Solvent:

-

n-Butyllithium (n-BuLi) in tetrahydrofuran (THF) is a commonly used combination for C-2 lithiation.[7] The coordinating ability of THF helps to stabilize the C-2 lithiated intermediate.

-

Experimental Protocol: C-2 Lithiation of N-Tritylimidazole

This protocol exemplifies the use of a bulky protecting group to achieve high C-2 selectivity.

-

Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-(triphenylmethyl)imidazole (1.0 equiv).

-

Solvent Addition: Add anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.05 equiv, as a solution in hexanes) dropwise to the stirred solution.

-

Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes. The formation of the 2-lithio-1-(triphenylmethyl)imidazole is typically rapid at this temperature.[7]

-

Electrophilic Quench: Add the desired electrophile (1.1 equiv) dropwise at -78 °C.

-

Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC or LC-MS). Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Work-up and Purification: Perform a standard aqueous work-up, followed by purification by column chromatography.

Q2: I've tried using a directing group, but I am still observing C-5 lithiation. What other strategies can I employ?

A2: If directing groups alone are insufficient, consider a "protecting group" strategy for the C-2 position itself, followed by functionalization at C-5 and subsequent deprotection.

While counterintuitive to the goal of C-2 functionalization, this approach can be valuable for synthesizing C-5 substituted imidazoles. However, for achieving C-2 substitution when direct lithiation is problematic, more advanced strategies are required.

Alternative Strategies for C-2 Functionalization (Avoiding Direct C-H Lithiation):

-

Halogen-Metal Exchange: If you can selectively introduce a halogen (e.g., iodine or bromine) at the C-2 position, a subsequent halogen-metal exchange reaction with an organolithium reagent can cleanly generate the C-2 lithiated species.

-

Palladium-Catalyzed Cross-Coupling Reactions: Direct C-H arylation or alkenylation at the C-2 position can be achieved using palladium catalysis, often with high regioselectivity.[1][11] These methods bypass the need for strong bases and can be more functional group tolerant.

Data Summary: Influence of N-1 Substituent on Lithiation Regioselectivity

| N-1 Substituent | Primary Lithiation Site | Rationale |

| Methyl | C-2 | Small steric footprint, but can still lead to C-5 lithiation. |

| Benzyl | C-2 | Moderate steric hindrance. |

| Triphenylmethyl (Trityl) | C-2 | High steric hindrance effectively blocks C-5.[7] |

| Diethoxymethyl (DEM) | C-2 | Acts as a directing metalating group.[12] |

| t-Butyldimethylsilyl (TBDMS) | C-5 | This group at the 2-position can direct lithiation to C-5.[13] |

Frequently Asked Questions (FAQs)

Q3: What is the underlying mechanistic reason for the acidity of the C-2 proton in N-substituted imidazoles?

A3: The acidity of the C-2 proton is primarily due to the inductive electron-withdrawing effect of the two adjacent nitrogen atoms and the stability of the resulting carbanion.

The lone pair of the C-2 carbanion resides in an sp²-hybridized orbital and is stabilized by the electronegative nitrogen atoms. This stabilization makes the C-2 proton the most acidic proton on the imidazole ring.

Q4: Are there any non-lithiation methods for introducing functional groups at the C-2 position of imidazole?

A4: Yes, several alternative methods exist that avoid the use of strong organolithium bases.

-

Transition Metal-Catalyzed C-H Functionalization: As mentioned earlier, palladium, rhodium, and copper-catalyzed reactions have been developed for the direct arylation, alkenylation, and alkynylation of the C-2 position of imidazoles.[1][11][14]

-

Functionalization of Imidazolium Salts: Imidazolium salts can be converted to 2-imidazolones or 2-iminoimidazoles, which can serve as precursors to other C-2 functionalized imidazoles.[3]

-

Reactions of Imidazole N-Oxides: Imidazole N-oxides can undergo reactions at the C-2 position with various nucleophiles.[15]

Logical Workflow for Selecting a C-2 Functionalization Strategy

Caption: Decision workflow for C-2 imidazole functionalization.

References

- Bellina, F., & Rossi, R. (2010). The Development of Regioselective Palladium-Catalyzed Direct C–H Arylation of Imidazoles and Other Electron-Rich Five-Membered Heterocycles. European Journal of Organic Chemistry, 2010(21), 3975-3996.

- Boruń, A. (2020). Imidazole and its derivatives: synthesis, properties and applications. RSC advances, 10(52), 31227-31251.

- Boyle, R. G., & Spivey, A. C. (2003). Synthesis of 2-imidazolones and 2-iminoimidazoles. Organic letters, 5(15), 2647-2650.

- Chen, J., & Chen, J. (2015). Palladium-Catalyzed C–H Arylation of Imidazoles with Aryl Chlorides. Organic letters, 17(15), 3798-3801.

- Gilman, H., & Spatz, S. M. (1940). The Metalation of Imidazole and Related Compounds. Journal of the American Chemical Society, 62(2), 446-447.

- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of heterocyclic chemistry. Elsevier.

- Kirk, K. L. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20), 4157-4160.

- O'Brien, R. A., & Katritzky, A. R. (2014). Synthesis and direct C2 functionalization of imidazolium and 1, 2, 4-triazolium N-imides. The Journal of organic chemistry, 79(21), 10329-10337.

- Snieckus, V. (1990). Directed ortho metalation.

- Turner, J. A. (1981). 2-Protecting groups for 5-lithiation in the syntheses of imidazoles. Journal of the Chemical Society, Perkin Transactions 1, 1475-1479.

- Yus, M., Pastor, I. M., & Torregrosa, R. (2005). Isoprene-catalyzed lithiation of imidazole: synthesis of 2-(hydroxyalkyl)-and 2-(aminoalkyl) imidazoles. Tetrahedron, 61(47), 11148-11155.

- Zhang, Y., & Larock, R. C. (2002). Palladium-catalyzed C–H arylation of imidazoles with aryl iodides. Organic letters, 4(21), 3651-3653.

Sources

- 1. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 2-imidazolones and 2-iminoimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantioselective C2-Allylation of Benzimidazoles Using 1,3-Diene Pronucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. repository.up.ac.za [repository.up.ac.za]

- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 9. scribd.com [scribd.com]

- 10. uwindsor.ca [uwindsor.ca]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 2-Protecting groups for 5-lithiation in the syntheses of imidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis and direct C2 functionalization of imidazolium and 1,2,4-triazolium N-imides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. BJOC - Functionalization of imidazole N-oxide: a recent discovery in organic transformations [beilstein-journals.org]

Technical Support Center: Moisture Sensitivity of 2-Lithio-1-methylimidazole

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling the 2-lithio-1-methylimidazole intermediate. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful synthetic tool. Given its extreme sensitivity to moisture, this document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges and ensure successful, repeatable outcomes in your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and use of 2-lithio-1-methylimidazole, with a primary focus on problems originating from its moisture sensitivity.

Question: My reaction yield is consistently low or zero. What is the most probable cause?

Answer:

The most frequent cause of low or no yield is the inadvertent quenching of the highly reactive 2-lithio-1-methylimidazole intermediate by trace amounts of water.[1][2] This organolithium species is a very strong base and will readily deprotonate even weak acids like water in a rapid and irreversible acid-base reaction.[3] This reaction regenerates the starting material, 1-methylimidazole, consuming your intermediate before it can react with the intended electrophile.

Causality: The carbon-lithium bond at the C-2 position of the imidazole ring is highly polarized, rendering the carbon atom strongly nucleophilic and basic. Water, with a pKa of ~15.7, is a much stronger acid than the C-H bond of the starting material. The lithiated intermediate is therefore rapidly and preferentially protonated by any water present in the reaction system.

Logical Diagram: Troubleshooting Low Reaction Yield

Caption: Competing reaction pathways for the lithiated intermediate.

Question: What are the absolute essential precautions for handling this intermediate?

Answer:

Handling 2-lithio-1-methylimidazole safely and effectively requires a strict adherence to air- and moisture-free techniques. [3][4]The core requirements are:

-

Inert Atmosphere: All manipulations must be performed under a dry, inert atmosphere (argon or nitrogen). This is non-negotiable and is best achieved with a Schlenk line or in a glove box. [5][6]2. Anhydrous Conditions: All glassware, solvents, and reagents must be rigorously dried before use. [7]3. Proper Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles or a face shield, and appropriate gloves. [5][7]Organolithium reagents can be pyrophoric (ignite spontaneously in air) and are corrosive. [3][5]4. Controlled Temperature: The initial lithiation reaction is typically performed at low temperatures (e.g., -78 °C) to ensure selectivity and stability of the intermediate. [8][9]

Question: How can I verify that the 2-lithio-1-methylimidazole has formed before I add my primary electrophile?

Answer:

Directly analyzing the lithiated intermediate is challenging due to its instability. However, you can perform a pilot reaction or an in-situ quenching experiment on a small scale to confirm its formation.

A common method is to take a small aliquot of the reaction mixture after the allotted time for lithiation and quench it with a simple, deuterated electrophile like deuterium oxide (D₂O). After workup, you can analyze the resulting 1-methylimidazole by ¹H NMR spectroscopy. The disappearance or significant reduction of the signal corresponding to the C-2 proton and the appearance of a new signal pattern (or its absence in ¹H NMR) will confirm that deprotonation and subsequent deuteration occurred at the C-2 position. Mass spectrometry can also be used to confirm the mass increase due to deuterium incorporation. This provides strong evidence that your lithiation conditions are effective before committing a larger batch or expensive electrophile to the reaction.

Experimental Protocols

Protocol 1: General Procedure for the Generation and In-Situ Reaction of 2-Lithio-1-methylimidazole

Disclaimer: This is a representative protocol. Specific temperatures, reaction times, and concentrations should be optimized for your specific electrophile and scale.

Materials:

-

Flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and a nitrogen/argon inlet adapter.

-

Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone.

-

1-Methylimidazole, distilled from calcium hydride.

-

n-Butyllithium (n-BuLi) in hexanes (concentration confirmed by titration).

-

Your desired electrophile (anhydrous).

-

Dry ice/acetone bath.

-

Dry syringes and needles.

Procedure:

-

Setup: Assemble the flame-dried glassware while hot and allow it to cool to room temperature under a positive pressure of inert gas.

-

Initial Cooling: Place the flask in a dry ice/acetone bath to cool the internal temperature to -78 °C. [8]3. Add Substrate: Add anhydrous THF to the flask via a dry syringe. Then, add 1-methylimidazole (1.0 equivalent) dropwise via syringe to the cooled, stirring solvent.

-

Lithiation: Slowly add n-BuLi (1.05 equivalents) dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature does not rise significantly. A color change is often observed. [8]5. Stirring: Allow the reaction to stir at -78 °C for 1-2 hours to ensure complete deprotonation and formation of the 2-lithio-1-methylimidazole intermediate. [8]6. Electrophilic Quench: Slowly add a solution of your anhydrous electrophile (1.1 equivalents) in anhydrous THF to the reaction mixture at -78 °C.

-

Warming and Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours or overnight, as determined by your specific reaction needs.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Proceed with standard extraction, drying, and purification procedures.

References

- Ley, S. V., & Leach, A. G. (2018). Rapid formation of 2-lithio-1-(triphenylmethyl)imidazole and its substitution reactions in flow. Royal Society of Chemistry.

- Ahlberg, P., & Davidsson, Ö. (n.d.). 2-(Lithiomethyl)

- UC Center for Laboratory Safety. (2012).

- BenchChem. (2025). Key Reactive Sites of 1-Methylimidazole: A Technical Guide for Researchers, Scientists, and Drug Development Professionals. BenchChem.

- Omae, I. (1984). SYNTHESIS OF 2-ACYL-1-METHYL-1H-IMIDAZOLES AND REACTIVITY OF THE ACYL GROUP. Journal of Heterocyclic Chemistry.

- Torregrosa, R., Pastor, I. M., & Yus, M. (2005). Isoprene-catalyzed lithiation of imidazole: synthesis of 2-(hydroxyalkyl)- and 2-(aminoalkyl)imidazoles. Tetrahedron, 61, 11148-11155.

- Schlosser, M. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments.

- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.

- Princeton University Environmental Health & Safety. (n.d.).

- Chong, J. M. (2005). Titration of Organolithium Reagents: Handling Air and Moisture Sensitive Compounds in an Organic Experiment.

- Fiveable. (2025). Organolithium reagents Definition. Inorganic Chemistry I.

- UCI Environmental Health & Safety. (2024). Procedures for Safe Use of Pyrophoric Reagents.

- Merck. (n.d.). Organolithium Reagents. Sigma-Aldrich.

- Zhang, Y., et al. (2025). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. PMC.

Sources

- 1. fiveable.me [fiveable.me]

- 2. Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ehs.uci.edu [ehs.uci.edu]

- 4. online.ucpress.edu [online.ucpress.edu]

- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. ehs.princeton.edu [ehs.princeton.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. repository.up.ac.za [repository.up.ac.za]

Optimizing temperature for n-BuLi lithiation of N-methylimidazole

Topic: Optimizing temperature for n-BuLi lithiation of N-methylimidazole

Status: Active Agent: Senior Application Scientist Ticket ID: LITH-NMI-001 Subject: Optimization of Temperature & Reaction Conditions for C2-Lithiation

Executive Summary

The lithiation of N-methylimidazole (1-methylimidazole) using n-Butyllithium (n-BuLi) is a foundational transformation in medicinal chemistry, primarily targeting the C2 position to generate 2-lithio-1-methylimidazole . This intermediate is a potent nucleophile used to introduce electrophiles (alkyl halides, carbonyls, silanes) into the imidazole core.